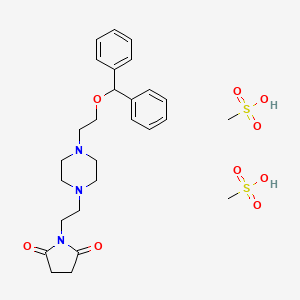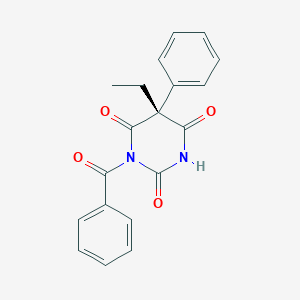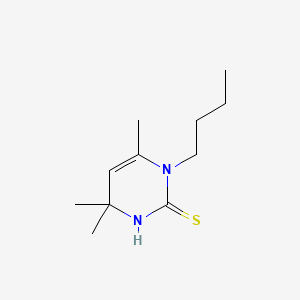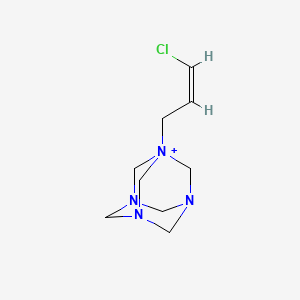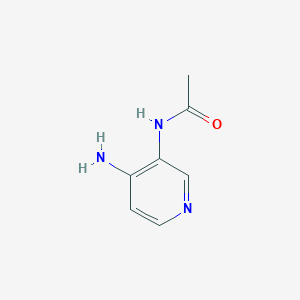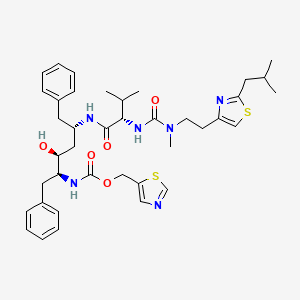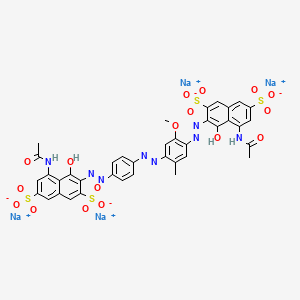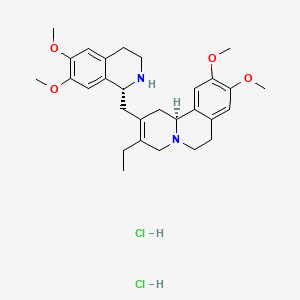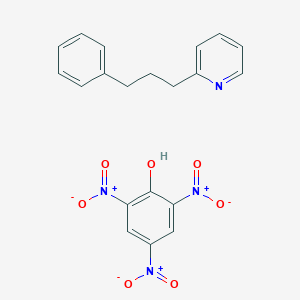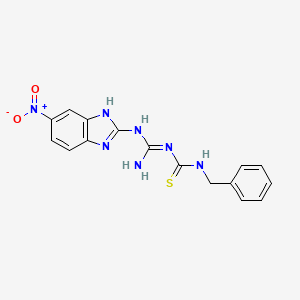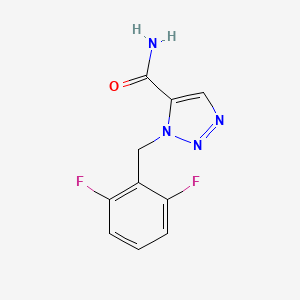
2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) es un complejo compuesto orgánico conocido por su estructura química única y propiedades. Este compuesto pertenece a la familia de las benzopiranas, que se caracteriza por un sistema de anillo de benceno y pirano fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de derivados de benzopirano apropiados con intermedios de fenilmetileno en condiciones controladas. La reacción a menudo requiere catalizadores como ácidos de Lewis para facilitar la formación del producto deseado. La temperatura de reacción, la elección del solvente y el tiempo de reacción son parámetros críticos que influyen en el rendimiento y la pureza del compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. El proceso puede incluir reactores de flujo continuo y sistemas automatizados para mantener la calidad y la escalabilidad consistentes. Los pasos de purificación, como la recristalización o la cromatografía, se emplean para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo o a los anillos aromáticos, dando lugar a diferentes formas reducidas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos o en los grupos hidroxilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, como las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales, colorantes y polímeros debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) implica su interacción con varios objetivos y vías moleculares. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y reacciones redox, influyendo en los procesos celulares. El puente de fenilmetileno puede contribuir a la capacidad del compuesto para interactuar con enzimas o receptores específicos, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis[4-hidroxi-]
- 2H-1-Benzopiran-2-ona, 7-metoxi-
- 2H-1-Benzopiran-2-ona, 3-(1,1-dimetil-2-propenil)-7-hidroxi-6-metoxi-
Unicidad
En comparación con compuestos similares, 2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) destaca por su combinación única de grupos hexil e hidroxilo, lo que mejora su solubilidad y reactividad.
Esta descripción general integral destaca la importancia de 2H-1-Benzopiran-2-ona, 3,3’-(fenilmetilen)bis(6-hexil-4,7-dihidroxi-) en varios campos científicos e industriales. Su estructura única y propiedades lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
6322-95-8 |
|---|---|
Fórmula molecular |
C37H40O8 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
6-hexyl-3-[(6-hexyl-4,7-dihydroxy-2-oxochromen-3-yl)-phenylmethyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C37H40O8/c1-3-5-7-10-16-23-18-25-29(20-27(23)38)44-36(42)32(34(25)40)31(22-14-12-9-13-15-22)33-35(41)26-19-24(17-11-8-6-4-2)28(39)21-30(26)45-37(33)43/h9,12-15,18-21,31,38-41H,3-8,10-11,16-17H2,1-2H3 |
Clave InChI |
JBLNKXDECGBIDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C(C3=CC=CC=C3)C4=C(C5=C(C=C(C(=C5)CCCCCC)O)OC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




